4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Description
The compound “4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine” is a complex organic molecule that contains a morpholine ring and a pyrimidine ring, both of which are common structures in many pharmaceuticals . It’s worth noting that similar compounds have been synthesized and screened for their potential as inhibitors of Poly (ADP-Ribose) Polymerase in human breast cancer cells .
Synthesis Analysis
While specific synthesis methods for “4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine” were not found, similar compounds have been synthesized for various purposes. For instance, a series of thiouracil amide compounds were synthesized and screened for their potential as inhibitors of Poly (ADP-Ribose) Polymerase in human breast cancer cells . Another study reported the synthesis of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Molecular Structure Analysis
The molecular structure of “4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine” consists of a morpholine ring and a pyrimidine ring, both of which are common structures in many pharmaceuticals . The PubChem database provides a detailed molecular structure, including the exact mass (326.18550935 g/mol), monoisotopic mass (326.18550935 g/mol), and topological polar surface area (57.6 Ų) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine” can be inferred from its molecular structure. According to the PubChem database, it has a molecular weight of 326.4 g/mol, a XLogP3-AA of 1.6, and a topological polar surface area of 57.6 Ų .
Mechanism of Action
While the specific mechanism of action for “4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine” is not available, similar compounds have been studied for their biological activity. For instance, thiouracil amide compounds were found to inhibit the catalytical activity of PARP1, enhance cleavage of PARP1, enhance phosphorylation of H2AX, and increase CASPASE 3/7 activity .
Future Directions
The future research directions for “4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine” could involve further exploration of its potential biological activities. Given the activities observed in similar compounds, it could be interesting to investigate its potential as a therapeutic agent, particularly in the context of cancer treatment .
properties
IUPAC Name |
4-[2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)7-9-23-10-12-25(13-11-23)20-21-8-6-19(22-20)24-14-16-26-17-15-24/h1-6,8H,7,9-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDACWHDEBPUKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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